An In-depth Technical Guide to 5-(((benzyloxy)carbonyl)amino)pentanoic acid: Structure, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 5-(((benzyloxy)carbonyl)amino)pentanoic acid: Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(((benzyloxy)carbonyl)amino)pentanoic acid is a bifunctional molecule of significant interest in the field of medicinal chemistry and drug development. This Cbz-protected amino acid serves as a versatile linker, primarily utilized in the synthesis of complex therapeutic constructs such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure combines a carboxylic acid and a protected amine, connected by a flexible five-carbon aliphatic chain, allowing for the strategic conjugation of different molecular entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the rational design of targeted therapeutics.
Chemical Structure and Properties
5-(((benzyloxy)carbonyl)amino)pentanoic acid is characterized by a pentanoic acid backbone where the terminal amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is crucial for preventing unwanted reactions of the amine during synthetic procedures, particularly in peptide synthesis and the construction of drug conjugates.
The key structural features include:
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A carboxylic acid group (-COOH), which provides a reactive handle for amide bond formation.
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A five-carbon aliphatic chain , which imparts flexibility and acts as a spacer.
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A carbamate linkage.
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A benzyloxycarbonyl (Cbz) protecting group, which is stable under a range of conditions but can be readily removed by catalytic hydrogenolysis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-(((benzyloxy)carbonyl)amino)pentanoic acid.
| Property | Value | Reference |
| IUPAC Name | 5-{[(benzyloxy)carbonyl]amino}pentanoic acid | [1] |
| Synonyms | 5-(Benzyloxycarbonylamino)valeric acid | [1] |
| CAS Number | 23135-50-4 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Data not readily available | |
| SMILES | O=C(O)CCCCNC(=O)OCC1=CC=CC=C1 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (Expected Chemical Shifts)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Benzyl CH₂ (O-CH₂-Ph) | ~5.1 | Singlet |
| N-H | ~5.0 (broad) | Singlet |
| CH₂ adjacent to N (C5) | 3.1 - 3.3 | Triplet |
| CH₂ adjacent to COOH (C2) | 2.2 - 2.4 | Triplet |
| Other aliphatic CH₂ (C3, C4) | 1.4 - 1.7 | Multiplet |
| COOH | >10 (broad) | Singlet |
¹³C NMR Spectroscopy (Expected Chemical Shifts)
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Carbamate (C=O) | 155 - 160 |
| Aromatic (C₆H₅) | 127 - 137 |
| Benzyl CH₂ (O-CH₂-Ph) | 65 - 70 |
| CH₂ adjacent to N (C5) | 40 - 45 |
| CH₂ adjacent to COOH (C2) | 30 - 35 |
| Other aliphatic CH₂ (C3, C4) | 20 - 30 |
FTIR Spectroscopy (Expected Absorption Bands)
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp |
| C-H (Aliphatic) | 2850 - 2960 | Sharp |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=O (Carbamate) | 1680 - 1700 | Strong, Sharp |
| N-H (Bend) | 1510 - 1550 | Medium |
| C-O (Stretch) | 1200 - 1300 | Strong |
Experimental Protocol: Synthesis
The synthesis of 5-(((benzyloxy)carbonyl)amino)pentanoic acid is typically achieved through the reaction of 5-aminopentanoic acid with benzyl chloroformate under basic conditions. This method, a variation of the Schotten-Baumann reaction, is a standard procedure for the introduction of the Cbz protecting group onto an amine.
Materials and Reagents
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5-aminopentanoic acid
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Benzyl chloroformate (Cbz-Cl)
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Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
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Dioxane or Tetrahydrofuran (THF)
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Water (H₂O)
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Hydrochloric acid (HCl), concentrated
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-aminopentanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath.
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Addition of Benzyl Chloroformate: To the vigorously stirred, chilled solution, add benzyl chloroformate (1.1 equivalents) dropwise over 30 minutes, ensuring the temperature is maintained below 5 °C. The reaction is exothermic.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.
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Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
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Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).
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Drying and Concentration: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 5-(((benzyloxy)carbonyl)amino)pentanoic acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.
Applications in Drug Development
The primary application of 5-(((benzyloxy)carbonyl)amino)pentanoic acid in drug development is its use as a flexible, bifunctional linker in the construction of targeted therapeutic agents.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature and length of this linker are critical for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.
5-(((benzyloxy)carbonyl)amino)pentanoic acid is an ideal linker component due to its defined length and the orthogonal reactivity of its two functional groups. After deprotection of the Cbz group to reveal the amine, it can be coupled to a POI ligand, while the carboxylic acid can be coupled to an E3 ligase ligand (or vice versa).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. Similar to PROTACs, a chemical linker connects the antibody to the drug. The stability of this linker in circulation and its ability to release the payload at the target site are crucial for the ADC's efficacy and safety. The pentanoic acid backbone of 5-(((benzyloxy)carbonyl)amino)pentanoic acid can serve as a component of the linker in ADCs, providing spacing and flexibility between the antibody and the cytotoxic agent.
Experimental Workflow: PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the role of 5-(((benzyloxy)carbonyl)amino)pentanoic acid as a key building block.
Conclusion
5-(((benzyloxy)carbonyl)amino)pentanoic acid is a valuable chemical tool for researchers and professionals in drug development. Its defined structure, bifunctional nature, and the established chemistry of the Cbz protecting group make it a reliable building block for creating sophisticated and targeted therapeutic molecules. The flexible aliphatic chain provides essential spacing for complex biomolecular interactions, as exemplified in its application in PROTAC and ADC technologies. This guide provides the foundational knowledge required for the effective synthesis and application of this important compound in modern medicinal chemistry.
